Simvastatin Acyl-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

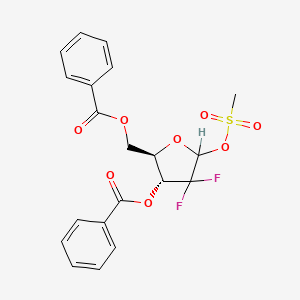

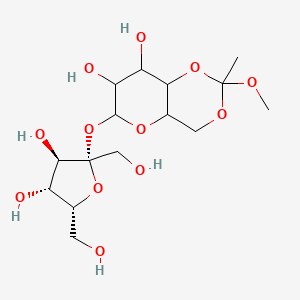

Simvastatin Acyl-beta-D-glucuronide (SAG) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is a prodrug, meaning it is biologically inactive until it is metabolized to its active form, simvastatin acid. SAG has been found to be an effective and safe treatment for hypercholesterolemia, which is a condition characterized by elevated levels of cholesterol in the blood. SAG has also been used in laboratory experiments to study the effects of simvastatin on various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Cholesterol Biosynthesis Inhibition

Simvastatin, a derivative of lovastatin, is primarily used to inhibit HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. This action effectively lowers blood cholesterol levels, particularly low-density lipoprotein (LDL), while slightly increasing high-density lipoprotein (HDL) cholesterol .

Cardiovascular Disease Prevention

By lowering LDL cholesterol, Simvastatin Acyl-beta-D-glucuronide contributes to the prevention of plaque buildup inside the arteries, reducing the risk of heart attack, stroke, and other cardiovascular diseases .

Biotechnological Production

Advances in the biochemistry and genetics of lovastatin have led to new methods for the production of simvastatin. For instance, the enzyme acyltransferase LovD can be used to synthesize simvastatin from monacolin J by a single-step process .

Drug-Drug Interaction Studies

Simvastatin Acyl-beta-D-glucuronide can be used to study drug-drug interactions, particularly those involving the inhibition of cytochrome P450 (CYP) enzymes. For example, it can help understand the inhibition mechanisms of CYP2C8 by acyl glucuronides of other drugs .

Pharmacokinetic Analysis

Research applications include the development of analytical methods, such as LC-MS/MS, for the determination of simvastatin and its metabolites in biological samples. This is crucial for pharmacokinetic studies and understanding the drug’s metabolism .

Structural Biology and Enzyme Inhibition

Simvastatin Acyl-beta-D-glucuronide can be used in structural biology to elucidate the binding and orientation of molecules in the active site of enzymes like CYP2C8. This contributes to a deeper understanding of enzyme inhibition and inactivation mechanisms .

Mecanismo De Acción

Target of Action

Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin . The primary target of Simvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol biosynthesis .

Mode of Action

Simvastatin competitively inhibits HMG-CoA reductase, reducing the synthesis of cholesterol in the liver . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood, and decreasing plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Simvastatin leads to an intracellular depletion of sterols in hepatocytes . In response to this effect, the SREBP2 transcription factor is activated and induces the expression of the LDLR and the reduction of the LDL-C . Simvastatin may also affect the intracellular pool of isoprenoids (farnesyl-PP and geranylgeranyl-PP) and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .

Pharmacokinetics

The primary route of elimination for Simvastatin is through metabolism of the acyl glucuronide . Both parental and active drugs are converted to inactive glucuronide conjugates in vitro by UDP-glucuronosyltransferase 2B7 (UGT2B7) .

Result of Action

The result of Simvastatin’s action is a significant reduction in the level of LDL cholesterol . This reduction in LDL cholesterol is beneficial in the treatment of hypercholesterolemia . The role of acyl glucuronide metabolites, such as simvastatin acyl-beta-d-glucuronide, as mediators of drug-induced toxicities remains controversial .

Action Environment

The action of Simvastatin Acyl-beta-D-glucuronide can be influenced by several factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of acyl glucuronides . Furthermore, environmental factors such as the presence of other drugs can affect the metabolism and action of Simvastatin Acyl-beta-D-glucuronide .

Propiedades

IUPAC Name |

(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLYTKVVBICSHZ-AWTWTUOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simvastatin Acyl-beta-D-glucuronide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)